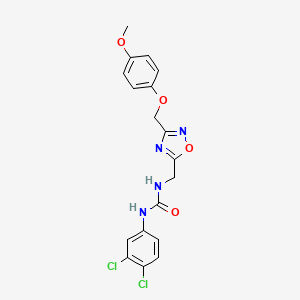![molecular formula C11H13BrN2OS B2651389 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1334374-40-1](/img/structure/B2651389.png)
6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2(3H)-one is a type of organic compound that contains a benzene ring fused to a thiazole ring . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds typically includes a five-membered thiazole ring fused to a benzene ring. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures. For example, they can range in color from white to yellow or pale-red and can exist as powders or crystals .Aplicaciones Científicas De Investigación
Anticonvulsant Agents
Research into quinazolino-benzothiazoles, which share a similar structural motif to the compound , has demonstrated their potential as anticonvulsant agents. A series of these compounds were synthesized and evaluated for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The study found that specific derivatives exhibited significant activity against tonic and clonic seizures without signs of neurotoxicity or hepatotoxicity, suggesting a promising direction for developing new anticonvulsant drugs (Ugale et al., 2012).
Photodynamic Therapy for Cancer Treatment
A novel zinc phthalocyanine derivative, designed for photodynamic therapy (PDT), displayed remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photodynamic therapy mechanisms, indicating the compound's potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).
Glyco-conjugate Synthesis
A study introduced a novel synthetic approach for thiazol-2(3H)-imine-linked glycoconjugates. This method avoids the use of toxic bromine, showcasing a simple, mild, and high-yield procedure. Glycoconjugates have diverse applications, including drug delivery and biomarker discovery, highlighting the versatility of thiazol-imine compounds in chemical synthesis and potential biomedical applications (Zhou et al., 2008).
Immunomodulatory and Anticancer Activities
Another study focused on novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, revealing their immunomodulatory and anticancer activities. These compounds were found to inhibit NO generation in macrophage cells and exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cell lines. Such findings underscore the therapeutic potential of thiazol-imine derivatives in cancer treatment and immunomodulation (Abdel‐Aziz et al., 2009).
Carbonic Anhydrase Inhibition
Benzo[d]thiazole-5- and 6-sulfonamides, structurally related to the compound , have been synthesized and tested for their ability to inhibit carbonic anhydrase enzymes, which are relevant in various physiological and pathological processes. This research identified several potent inhibitors, suggesting applications in designing drugs for conditions like glaucoma, epilepsy, and possibly cancer (Abdoli et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQLUGLKPPPNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2651310.png)


![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)







![4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2651329.png)
